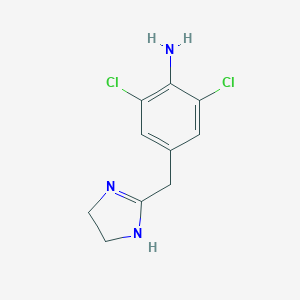

Nemazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N3/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9/h3-4H,1-2,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNNRWAIGIEAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156729 | |

| Record name | Nemazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130759-56-7 | |

| Record name | Nemazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130759567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEMAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUV3YCP28R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Pathways of Naphazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphazoline is a sympathomimetic agent widely utilized for its potent vasoconstrictive properties, primarily in ophthalmic and nasal decongestant formulations.[1] Its rapid action in reducing tissue congestion and redness stems from its interaction with specific cellular receptors, initiating a cascade of intracellular events.[2][3] This technical guide provides an in-depth exploration of the hypothesized mechanism of action of naphazoline, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: Alpha-Adrenergic Agonism

The primary mechanism of action of naphazoline is its function as a direct-acting agonist of alpha-adrenergic receptors.[4] These receptors are located on the smooth muscle cells of arterioles, particularly in the conjunctiva and nasal mucosa. Naphazoline is classified as a mixed α1- and α2-adrenergic receptor agonist.

Upon topical administration, naphazoline binds to and activates these alpha-adrenergic receptors, triggering a series of intracellular events that lead to vasoconstriction, the narrowing of blood vessels. This constriction reduces blood flow to the affected area, thereby decreasing swelling, redness, and congestion.

Signaling Pathway of Naphazoline-Induced Vasoconstriction

The activation of α1-adrenergic receptors by naphazoline initiates a well-defined signaling cascade mediated by the Gq alpha subunit of heterotrimeric G-proteins.

Figure 1: Naphazoline's α1-Adrenergic Signaling Pathway.

Quantitative Analysis of Receptor Binding

The affinity of a drug for its receptor is a critical determinant of its potency. For naphazoline, its binding affinity to adrenergic receptors has been characterized through various studies.

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

| Alpha-2A Adrenergic Receptor | 21 |

Secondary Hypothesis: Imidazoline Receptor Interaction

Beyond its primary action on adrenergic receptors, naphazoline, as an imidazoline derivative, is also hypothesized to interact with imidazoline receptors. There are three main classes of imidazoline receptors: I1, I2, and I3.

Some research suggests that the ocular hypotensive effects of naphazoline may be mediated, in part, by the activation of I1 imidazoline receptors, in addition to α2-adrenergic receptors. Activation of I1 receptors is thought to be involved in the inhibition of the sympathetic nervous system.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the binding affinity (Ki) of naphazoline for α-adrenergic receptors.

Materials:

-

Cell membranes expressing the α-adrenergic receptor subtype of interest.

-

Radiolabeled ligand (e.g., [3H]prazosin for α1 receptors, [3H]rauwolscine for α2 receptors).

-

Unlabeled naphazoline.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Isolate cell membranes from cells overexpressing the target receptor using differential centrifugation.

-

Competition Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled naphazoline.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the naphazoline concentration to generate a competition curve. Calculate the IC50 (the concentration of naphazoline that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

Figure 2: Workflow for Radioligand Binding Assay.

In Vitro Vasoconstriction Assay

This assay directly measures the functional effect of naphazoline on blood vessel tone.

Objective: To quantify the vasoconstrictor potency of naphazoline.

Materials:

-

Isolated arterial rings (e.g., from rat aorta or mesenteric artery).

-

Organ bath system with force transducer.

-

Krebs-Henseleit solution (physiological salt solution).

-

Naphazoline solutions of varying concentrations.

-

A potent vasoconstrictor for reference (e.g., phenylephrine).

Procedure:

-

Tissue Preparation: Dissect and mount arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a set period (e.g., 60-90 minutes).

-

Viability Check: Contract the tissues with a high-potassium solution or a reference vasoconstrictor to ensure viability.

-

Cumulative Concentration-Response Curve: Add increasing concentrations of naphazoline to the organ bath in a cumulative manner.

-

Measurement: Record the isometric contraction force after each addition of naphazoline until a maximal response is achieved.

-

Data Analysis: Plot the contractile response as a percentage of the maximal response against the logarithm of the naphazoline concentration. Determine the EC50 (the concentration of naphazoline that produces 50% of the maximal response) and the Emax (maximal effect).

Calcium Imaging Assay for Gq-Coupled Receptor Activation

This cell-based functional assay measures the increase in intracellular calcium, a key downstream event in the Gq signaling pathway.

Objective: To confirm that naphazoline activates Gq-coupled α1-adrenergic receptors, leading to intracellular calcium mobilization.

Materials:

-

Cells expressing the α1-adrenergic receptor (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Naphazoline solutions.

-

Fluorescence plate reader or microscope.

Procedure:

-

Cell Culture and Loading: Culture the cells in a multi-well plate and load them with the calcium-sensitive fluorescent dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Stimulation: Add naphazoline solution to the wells.

-

Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the magnitude of the calcium response.

Figure 3: Calcium Imaging Assay Workflow.

Conclusion

The primary mechanism of action of naphazoline is well-established as agonism of α1- and α2-adrenergic receptors, leading to vasoconstriction through the Gq-PLC-IP3/DAG signaling pathway. The potential contribution of imidazoline receptor activation, particularly in its ocular hypotensive effects, presents an area for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the molecular pharmacology of naphazoline and similar compounds in drug discovery and development.

References

Nemazoline: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nemazoline, also known as SCH 40054, is a chemical entity belonging to the imidazoline class of compounds.[1] Structurally, it is characterized by a 2,6-dichloroaniline moiety linked to a 4,5-dihydro-1H-imidazole (imidazoline) ring via a methylene bridge. The "-azoline" suffix is common to a class of drugs that are known to interact with adrenergic receptors, often exhibiting vasoconstrictive properties. Given its structural similarity to other well-characterized α-adrenergic agonists, it is highly probable that this compound functions as a sympathomimetic agent. This guide will detail the plausible synthesis of this compound and discuss its anticipated pharmacological profile.

Synthesis of this compound

A specific, documented synthesis of this compound is not publicly available. However, based on the synthesis of the closely related compound, 2,6-dichloro-4-(1H-imidazol-2-yl)aniline, and standard organic chemistry transformations, a viable multi-step synthetic pathway can be proposed. The synthesis logically proceeds through three main stages: dichlorination of a suitable starting material, reduction of a nitro group, formation of the imidazole ring, and finally, reduction of the imidazole to the target imidazoline ring.

Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-4-nitroaniline

-

Reaction: Chlorination of 4-nitroaniline.

-

Procedure: 4-nitroaniline is dissolved in concentrated hydrochloric acid. A solution of sodium chlorate in water is added slowly while maintaining the reaction temperature below 30°C. After the addition is complete, the mixture is stirred for several hours. The reaction mixture is then poured into ice water to precipitate the product. The resulting solid is filtered, washed with water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from glacial acetic acid or an ethanol/acetic acid mixture to yield pure 2,6-dichloro-4-nitroaniline.

Step 2: Synthesis of 2,6-dichloro-benzene-1,4-diamine

-

Reaction: Reduction of the nitro group of 2,6-dichloro-4-nitroaniline.

-

Procedure: 2,6-dichloro-4-nitroaniline is suspended in a suitable solvent such as ethanol or acetic acid. A reducing agent, for example, tin(II) chloride dihydrate, is added. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then worked up to isolate the 2,6-dichloro-benzene-1,4-diamine.

Step 3: Synthesis of 2,6-dichloro-4-(1H-imidazol-2-ylmethyl)aniline

-

Reaction: Imidazole ring formation via cyclocondensation.

-

Procedure: The 2,6-dichloro-benzene-1,4-diamine is dissolved in an appropriate solvent like ethanol. An aqueous solution of a suitable C2 synthon, such as glyoxal (40 wt. % in H₂O), is added dropwise at room temperature. The reaction leads to the formation of the imidazole ring.

Step 4: Synthesis of this compound (2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline)

-

Reaction: Reduction of the imidazole ring to an imidazoline ring.

-

Procedure: The 2,6-dichloro-4-(1H-imidazol-2-ylmethyl)aniline is subjected to catalytic hydrogenation. A common method involves using a ruthenium catalyst, such as one generated from Ru(η3-methallyl)2(cod) and a chiral bisphosphine ligand (e.g., PhTRAP), under a hydrogen atmosphere. The reaction is carried out in a suitable solvent, and upon completion, the catalyst is filtered off, and the solvent is evaporated to yield this compound. Transfer hydrogenation using a hydrogen donor like isopropanol in the presence of a suitable catalyst is another potential method.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Pharmacological Background

Mechanism of Action

Imidazoline derivatives are well-known for their interaction with adrenergic receptors. Based on its chemical structure, this compound is predicted to be an α-adrenergic receptor agonist. α-Adrenergic receptors are G-protein coupled receptors (GPCRs) involved in the sympathetic nervous system. They are broadly classified into α1 and α2 subtypes, which are further divided into α1A, α1B, α1D, and α2A, α2B, α2C.

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The increased intracellular calcium in smooth muscle cells, particularly vascular smooth muscle, leads to contraction and vasoconstriction.

Activation of α2-adrenergic receptors, which are coupled to Gi proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the central nervous system, presynaptic α2-receptors act as autoreceptors, inhibiting the release of norepinephrine, which can lead to a decrease in sympathetic outflow. Peripherally, postsynaptic α2-receptors can also cause vasoconstriction.

The overall effect of an α-adrenergic agonist like this compound would depend on its relative affinity and efficacy at the different α-receptor subtypes. Many imidazoline-based nasal decongestants, for example, act primarily as α1-adrenergic agonists to produce local vasoconstriction.

Signaling Pathway Diagram

Caption: Predicted signaling pathways of this compound.

Quantitative Data

A thorough search of the scientific literature and patent databases did not yield specific quantitative pharmacological data for this compound or its synonym, SCH 40054. The following table outlines the types of data that would be essential for a comprehensive pharmacological profile of this compound.

| Parameter | Receptor Subtype | Value | Units | Experimental Method | Reference |

| Binding Affinity (Ki) | α1A-adrenergic | Data not available | nM | Radioligand binding assay | N/A |

| α1B-adrenergic | Data not available | nM | Radioligand binding assay | N/A | |

| α1D-adrenergic | Data not available | nM | Radioligand binding assay | N/A | |

| α2A-adrenergic | Data not available | nM | Radioligand binding assay | N/A | |

| α2B-adrenergic | Data not available | nM | Radioligand binding assay | N/A | |

| α2C-adrenergic | Data not available | nM | Radioligand binding assay | N/A | |

| Functional Potency (EC50) | α1-adrenergic (e.g., vasoconstriction) | Data not available | nM | In vitro functional assay | N/A |

| Functional Potency (IC50) | α2-adrenergic (e.g., inhibition of cAMP) | Data not available | nM | In vitro functional assay | N/A |

| Selectivity Ratios | α1 vs. α2 | Data not available | - | Calculated from Ki or EC50/IC50 | N/A |

| Within α1 subtypes | Data not available | - | Calculated from Ki or EC50 | N/A | |

| Within α2 subtypes | Data not available | - | Calculated from Ki or IC50 | N/A |

Conclusion

While the specific discovery history and a detailed, quantitatively supported pharmacological profile of this compound are not publicly documented, its chemical structure strongly places it within the class of α-adrenergic agonists. The synthetic pathway outlined in this guide, based on established chemical reactions for analogous compounds, provides a robust framework for its laboratory-scale production. The predicted mechanism of action, centered on the activation of α1 and/or α2-adrenergic receptors, suggests potential applications as a vasoconstrictor or in other roles mediated by the sympathetic nervous system. Further research is required to isolate and characterize this compound, determine its precise pharmacological properties through binding and functional assays, and to explore its therapeutic potential. This guide serves as a starting point for such investigations.

References

Nemazoline (CAS 130759-56-7): A Technical Guide to its Physical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Nemazoline (CAS 130759-56-7). It also details standardized experimental protocols for determining key physical characteristics and illustrates its primary signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and scientific investigation involving this compound.

Core Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 130759-56-7 | [2] |

| Molecular Formula | C₁₀H₁₁Cl₂N₃ | [2] |

| Molecular Weight | 244.12 g/mol | [2] |

| IUPAC Name | 2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |

| Solubility | Soluble in DMSO | |

| XLogP3-AA | 1.4 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for determining the key physical properties of a solid compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm. The sample should be compactly packed by tapping the tube or dropping it through a long glass tube.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus, such as a Mel-Temp or Fisher-Johns apparatus.

-

Approximate Melting Point Determination: An initial rapid heating is performed to determine an approximate melting range.

-

Accurate Melting Point Determination: A second, fresh sample is prepared. The apparatus is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Boiling Point Determination

For solid compounds that are stable at their boiling point, this property can be determined using the following method.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of this compound (a few milliliters) is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the fusion tube.

-

Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.

-

Observation: As the liquid is heated, air trapped in the capillary tube will expand and exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation. The shake-flask method is a common and reliable technique for determining equilibrium solubility.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer solutions of different pH) in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and separated from the solid by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved this compound.

-

Expression of Results: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

Biological Activity and Signaling Pathway

This compound is an alpha-adrenergic agonist. These compounds mimic the effects of endogenous catecholamines like norepinephrine and epinephrine by binding to and activating alpha-adrenergic receptors. The primary therapeutic effect of this compound as a nasal decongestant is mediated through its action on α1-adrenergic receptors located on the vascular smooth muscle of blood vessels in the nasal mucosa.

Activation of the α1-adrenergic receptor, a G protein-coupled receptor (GPCR), initiates a well-defined signaling cascade.

The α1-Adrenergic Signaling Pathway:

-

Agonist Binding: this compound binds to the α1-adrenergic receptor.

-

Gq Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gq.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C (PKC).

-

Cellular Response: PKC and elevated Ca²⁺ levels lead to the phosphorylation of various downstream effector proteins, ultimately resulting in smooth muscle contraction and vasoconstriction. This constriction of blood vessels in the nasal passages reduces swelling and alleviates congestion.

References

In-Depth Technical Guide to Nemazoline: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemazoline, also known by its developmental code A-57219, is a selective α-adrenergic agent characterized by a unique pharmacological profile of α1-adrenergic agonism and α2-adrenergic antagonism.[1] This dual activity makes it an effective nasal decongestant. The α1-agonist activity mediates the contraction of capacitance vessels in the nasal mucosa, leading to decongestion, while the α2-antagonist activity blocks the endogenous noradrenaline-mediated constriction of resistance vessels, thereby preserving blood flow.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological actions, and relevant experimental protocols for the study of this compound.

Chemical Structure and Properties

This compound is chemically identified as 2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline.[2] Its structure features a substituted aniline ring linked to a dihydro-1H-imidazole moiety. The hydrochloride salt is the common form used in pharmaceutical preparations.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | PubChem[2] |

| Molecular Formula | C₁₀H₁₁Cl₂N₃ | PubChem[2] |

| Molecular Weight | 244.12 g/mol | PubChem |

| CAS Number | 130759-56-7 | PubChem |

| Synonyms | A-57219, SCH 40054 | MedchemExpress, PubChem |

| Appearance | Solid powder | MedKoo Biosciences |

Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Source |

| IUPAC Name | 2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride | PubChem |

| Molecular Formula | C₁₀H₁₂Cl₃N₃ | PubChem |

| Molecular Weight | 280.58 g/mol | PubChem |

| CAS Number | 111073-18-8 | PubChem |

| Exact Mass | 279.0097 g/mol | PubChem |

Pharmacological Properties and Mechanism of Action

This compound's pharmacological activity is defined by its dual interaction with α-adrenergic receptors.

-

α1-Adrenergic Agonism: this compound stimulates α1-adrenergic receptors, which are Gq protein-coupled receptors. This activation leads to the stimulation of phospholipase C, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to the contraction of vascular smooth muscle and subsequent vasoconstriction, which underlies its decongestant effect.

-

α2-Adrenergic Antagonism: Concurrently, this compound acts as an antagonist at α2-adrenergic receptors. These receptors are typically coupled to Gi proteins, and their activation by endogenous agonists like norepinephrine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). By blocking these receptors, this compound prevents this decrease in cAMP, thereby counteracting the vasoconstriction of resistance vessels.

Signaling Pathways

Quantitative Pharmacological Data

| Parameter | Receptor | Value | Assay Type |

| Kᵢ (nM) | α₁-Adrenergic | Data not available | Radioligand Binding |

| EC₅₀ (nM) | α₁-Adrenergic | Data not available | Vasoconstriction Assay |

| Kᵢ (nM) | α₂-Adrenergic | Data not available | Radioligand Binding |

| IC₅₀ (nM) | α₂-Adrenergic | Data not available | cAMP Assay |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for α₁ and α₂-Adrenergic Receptors

This protocol determines the binding affinity (Kᵢ) of this compound for α₁ and α₂-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the desired human α₁ or α₂-adrenergic receptor subtype (e.g., HEK293 cells).

-

Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine the protein concentration (e.g., via Bradford or BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add in triplicate:

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁ receptors, [³H]-Yohimbine for α₂ receptors) near its Kₑ value.

-

A range of concentrations of unlabeled this compound.

-

Cell membrane preparation (typically 10-50 µg of protein).

-

-

For non-specific binding determination, use a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Functional Assay: α₁-Adrenergic Agonist-Induced Vasoconstriction

This protocol assesses the functional potency (EC₅₀) of this compound as an α₁-adrenergic agonist by measuring its ability to induce vasoconstriction in isolated arterial tissue.

Methodology:

-

Tissue Preparation:

-

Euthanize a suitable laboratory animal (e.g., rat or rabbit) and dissect a major artery (e.g., thoracic aorta or mesenteric artery).

-

Place the artery in ice-cold Krebs-Henseleit buffer.

-

Carefully clean the artery of adherent connective tissue and cut it into rings (2-3 mm in length).

-

Suspend the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

-

Isometric Tension Measurement:

-

Connect the arterial rings to isometric force transducers to record changes in tension.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g).

-

Contract the rings with a high concentration of potassium chloride (KCl) to test for viability.

-

-

Concentration-Response Curve:

-

After washout and return to baseline, add cumulative concentrations of this compound to the organ bath.

-

Record the increase in isometric tension after each addition until a maximal response is achieved.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal response to a reference agonist (e.g., phenylephrine) or KCl.

-

Plot the percentage of maximal contraction against the log concentration of this compound.

-

Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) from the resulting sigmoidal curve.

-

Functional Assay: α₂-Adrenergic Antagonist-Mediated cAMP Modulation

This protocol evaluates the ability of this compound to antagonize the α₂-adrenergic receptor-mediated inhibition of cAMP production.

Methodology:

-

Cell Culture and Stimulation:

-

Culture cells expressing the human α₂-adrenergic receptor (e.g., CHO or HT-29 cells).

-

Seed the cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin in the presence of a fixed concentration of an α₂-agonist (e.g., clonidine or UK-14,304).

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).

-

-

Data Analysis:

-

Normalize the data, setting the response with the α₂-agonist alone as 0% inhibition and the basal cAMP level (forskolin alone) as 100% inhibition.

-

Plot the percent inhibition of the α₂-agonist response against the log concentration of this compound.

-

Determine the IC₅₀ value for this compound's antagonism of the α₂-agonist effect.

-

Conclusion

This compound presents a targeted approach to nasal decongestion through its dual α1-agonist and α2-antagonist activity. The chemical properties and pharmacological mechanism of action are well-defined, providing a solid foundation for its clinical application. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this compound and similar compounds in a research and drug development setting. The acquisition of specific quantitative binding and functional data remains a key step for a complete pharmacological profile.

References

Potential Therapeutic Targets of Nemazoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of Nemazoline based on available scientific information. However, specific quantitative binding and functional data (Ki, EC50, IC50), as well as dedicated clinical trial results for this compound, are not publicly available at the time of this writing. The information presented herein is based on the established pharmacology of its drug class and related compounds.

Executive Summary

This compound is a sympathomimetic agent belonging to the imidazoline class of compounds. Its primary mechanism of action is centered on its dual activity at adrenergic receptors: selective agonism at α1-adrenergic receptors and antagonism at α2-adrenergic receptors. This unique pharmacological profile makes it a potent vasoconstrictor, primarily utilized as a topical nasal decongestant. This guide delves into the molecular targets of this compound, the associated signaling pathways, and the experimental methodologies employed to characterize such compounds. While direct quantitative data for this compound is not available, this document serves as a foundational resource for researchers and drug development professionals interested in its therapeutic potential and the broader class of α-adrenergic modulators.

Introduction

Nasal congestion, a common symptom of various upper respiratory tract conditions, is primarily caused by the vasodilation of blood vessels in the nasal mucosa. Pharmacological intervention often involves the use of α-adrenergic agonists to induce vasoconstriction. This compound, as a selective α1-agonist and α2-antagonist, represents a targeted approach to alleviating nasal congestion. Understanding its interaction with specific adrenergic receptor subtypes is crucial for elucidating its therapeutic effects and potential side-effect profile.

Molecular Targets and Mechanism of Action

The primary therapeutic targets of this compound are the α1 and α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) involved in a multitude of physiological processes.

α1-Adrenergic Receptor Agonism

This compound acts as an agonist at α1-adrenergic receptors, which are predominantly coupled to Gq proteins. Activation of the α1-receptor initiates a signaling cascade that leads to vasoconstriction.

-

Signaling Pathway:

-

This compound binds to and activates the α1-adrenergic receptor.

-

The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

The activated Gαq subunit dissociates and activates phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Increased intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC) and lead to the contraction of vascular smooth muscle, resulting in vasoconstriction.

-

α2-Adrenergic Receptor Antagonism

This compound acts as an antagonist at α2-adrenergic receptors. These receptors are typically coupled to Gi proteins and their activation normally leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent vasodilation. By blocking these receptors, this compound prevents this vasodilatory effect, thereby potentiating vasoconstriction. Presynaptically, α2-receptors inhibit the release of norepinephrine; antagonism by this compound could therefore theoretically lead to increased norepinephrine release, further stimulating α1-receptors.

-

Signaling Pathway (Antagonized by this compound):

-

Endogenous agonists (e.g., norepinephrine) would normally bind to and activate the α2-adrenergic receptor.

-

The activated receptor would promote the exchange of GDP for GTP on the α-subunit of the Gi protein.

-

The activated Gαi subunit would dissociate and inhibit adenylyl cyclase.

-

Inhibition of adenylyl cyclase would lead to decreased production of cAMP from ATP.

-

Lower cAMP levels would lead to reduced protein kinase A (PKA) activity and subsequent vasodilation.

-

This compound blocks the initial binding of endogenous agonists to the α2-receptor, thus preventing this entire cascade.

-

An In-depth Technical Guide to the Core Differences Between Nemazoline and Nemazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparison of Nemazoline and its hydrochloride salt, focusing on their fundamental physicochemical and pharmacological differences. While specific experimental data for these compounds is not extensively available in the public domain, this document outlines the theoretical distinctions, predicted properties, and the standardized experimental protocols required for their determination. The guide is intended to be a valuable resource for researchers and professionals involved in the study and development of adrenergic receptor modulators.

Introduction

This compound is an imidazoline derivative with activity at adrenergic receptors, positioning it as a compound of interest for various therapeutic applications. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the physicochemical properties of a drug substance, such as solubility and stability. Understanding the core differences between the free base (this compound) and its salt form (this compound Hydrochloride) is crucial for formulation development, pharmacokinetic profiling, and pharmacological characterization.

Physicochemical Properties

The primary distinction between this compound and this compound Hydrochloride lies in their chemical form, which directly influences their physical and chemical properties. This compound is a free base, while this compound Hydrochloride is the salt formed by the reaction of the basic this compound molecule with hydrochloric acid. This seemingly simple modification leads to significant differences in properties such as solubility, melting point, and pKa.

Table 1: Comparison of Physicochemical Properties of this compound and this compound Hydrochloride

| Property | This compound | This compound Hydrochloride | Data Source |

| IUPAC Name | 2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline[1] | 2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride[2] | PubChem |

| Molecular Formula | C₁₀H₁₁Cl₂N₃[1] | C₁₀H₁₂Cl₃N₃[2] | PubChem |

| Molecular Weight | 244.12 g/mol [1] | 280.58 g/mol | PubChem |

| Appearance | Not specified (likely a solid) | Solid powder | MedKoo Biosciences |

| Melting Point | Not specified | Not experimentally determined | - |

| Boiling Point | 429.3 ± 45.0 °C (Predicted) | Not specified | ChemicalBook |

| Water Solubility | Predicted to be low | Expected to be higher than the free base | General chemical principles |

| pKa | 10.22 ± 0.40 (Predicted) | Not experimentally determined | ChemicalBook |

Note: Much of the quantitative data available for this compound and its hydrochloride salt is predicted. Experimental determination is necessary for precise characterization.

Experimental Protocols

To address the lack of specific experimental data, this section provides detailed methodologies for key experiments used to characterize compounds like this compound and its hydrochloride salt.

Synthesis of this compound Hydrochloride

Objective: To convert this compound free base into its hydrochloride salt to improve aqueous solubility and handling properties.

Methodology:

-

Dissolution of the Free Base: Dissolve a known quantity of this compound free base in a suitable organic solvent in which the free base is soluble but the hydrochloride salt is not (e.g., diethyl ether, isopropanol, or a mixture).

-

Preparation of HCl Solution: Prepare a solution of hydrochloric acid in a compatible solvent. For anhydrous conditions, ethereal HCl (HCl gas dissolved in diethyl ether) is commonly used.

-

Acidification: While stirring the solution of the free base, slowly add the HCl solution dropwise.

-

Precipitation: The hydrochloride salt will precipitate out of the solution upon formation. The reaction should be stirred for a period (e.g., 30-60 minutes) to ensure complete conversion.

-

Isolation: The precipitated salt is collected by filtration, for example, using a Büchner funnel.

-

Washing: The collected solid is washed with a small amount of the organic solvent used for the reaction to remove any unreacted starting material or excess HCl.

-

Drying: The final product is dried under vacuum to remove any residual solvent.

Workflow for Amine Hydrochloride Salt Formation

Caption: Workflow for the synthesis of this compound Hydrochloride from its free base.

Determination of Melting Point

Objective: To determine the temperature range over which the solid hydrochloride salt transitions to a liquid. This is a key indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the dry this compound Hydrochloride powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) next to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.

-

Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound and this compound Hydrochloride in an aqueous medium.

Methodology:

-

Preparation: An excess amount of the compound is added to a known volume of the aqueous medium (e.g., purified water or a buffer of a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound, which is a measure of the acidity of its protonated form.

Methodology:

-

Solution Preparation: A solution of this compound is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is low) at a known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the this compound has been protonated. This corresponds to the inflection point of the titration curve.

Receptor Binding Affinity (Competitive Radioligand Binding Assay)

Objective: To determine the binding affinity (Ki) of this compound and this compound Hydrochloride for α1- and α2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., α1- or α2-adrenergic receptors) are prepared from cultured cells or tissue homogenates.

-

Assay Setup: In a multi-well plate, the following are incubated together:

-

A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-Prazosin for α1 or [³H]-Yohimbine for α2).

-

The prepared cell membranes.

-

Increasing concentrations of the unlabeled competitor ligand (this compound or this compound Hydrochloride).

-

-

Incubation: The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Pharmacological Profile: Signaling Pathways

This compound is reported to be an α1-adrenergic agonist and an α2-adrenergic antagonist. The hydrochloride salt is expected to have the same intrinsic pharmacological activity, as the active moiety is the this compound molecule itself. The differences in their in vivo effects would likely stem from differences in their pharmacokinetics, driven by their differing physicochemical properties.

α1-Adrenergic Receptor Signaling Pathway (Agonism)

As an agonist at α1-adrenergic receptors, this compound would initiate a signaling cascade that primarily involves the Gq alpha subunit of the G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to various cellular responses, such as smooth muscle contraction.

Caption: Simplified signaling pathway of α2-adrenergic receptor antagonism.

Conclusion

The conversion of this compound to its hydrochloride salt is a critical step in its potential pharmaceutical development, primarily aimed at enhancing its aqueous solubility and stability. While sharing the same core pharmacological activity, the differences in their physicochemical properties will significantly impact their formulation, delivery, and pharmacokinetic profiles. The lack of comprehensive experimental data for both this compound and its hydrochloride salt highlights the need for further research to fully characterize these compounds. The experimental protocols detailed in this guide provide a roadmap for obtaining the necessary data to support the advancement of this compound-based therapeutics.

References

Early In Vitro Studies on Nemazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemazoline (also known as A-57219) is an imidazoline derivative identified in early studies as a potent nasal decongestant. Its mechanism of action, elucidated through initial in vitro investigations, distinguishes it from many other compounds in its class. This technical guide provides a detailed overview of the foundational in vitro pharmacology of this compound, focusing on its receptor interaction profile and the experimental methodologies used to characterize it.

Core Mechanism of Action

Early in vitro research on this compound identified it as a selective alpha-adrenergic agent with a dual mode of action. The primary publication characterizing this activity is "A new nasal decongestant, A-57219: a comparison with oxymetazoline" by DeBernardis JF, et al., published in the Journal of Pharmacy and Pharmacology in 1987.

The key findings from this early research established that this compound is:

-

An alpha-1 adrenergic receptor agonist .

-

An alpha-2 adrenergic receptor antagonist .

This unique pharmacological profile suggests that this compound produces vasoconstriction, and therefore its decongestant effect, primarily through the stimulation of alpha-1 adrenergic receptors. Simultaneously, its blockade of alpha-2 adrenergic receptors may modulate the overall response and differentiate it from non-selective alpha-adrenergic agonists.

Quantitative Data Summary

While the seminal 1987 study by DeBernardis et al. established the qualitative pharmacology of this compound, specific quantitative data from the in vitro assays (such as Ki, EC50, or IC50 values) are not available in the published abstract. The following tables are structured to accommodate such data, which would be derived from the experimental protocols outlined in the subsequent section.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand Used | Ki (nM) | Source |

| Alpha-1 Adrenergic | e.g., [3H]-Prazosin | Data not available | DeBernardis et al., 1987 |

| Alpha-2 Adrenergic | e.g., [3H]-Yohimbine | Data not available | DeBernardis et al., 1987 |

Table 2: Functional Activity of this compound

| Assay Type | Receptor Subtype | Parameter | Value | Source |

| Agonist Activity | Alpha-1 Adrenergic | EC50 (nM) | Data not available | DeBernardis et al., 1987 |

| Antagonist Activity | Alpha-2 Adrenergic | IC50 (nM) or Kb (nM) | Data not available | DeBernardis et al., 1987 |

Experimental Protocols

The following are detailed, representative methodologies for the key in vitro experiments that would have been used to characterize the pharmacological profile of this compound. These protocols are based on standard practices for adrenergic receptor research.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for alpha-1 and alpha-2 adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Tissue (e.g., canine nasal mucosa, as used in the original study, or a relevant cell line expressing the receptor of interest) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

-

-

Binding Reaction:

-

In a multi-well plate, incubate a fixed amount of membrane protein with increasing concentrations of unlabeled this compound.

-

A constant concentration of a selective radioligand is added to each well.

-

For alpha-1 receptors: [3H]-Prazosin is commonly used.

-

For alpha-2 receptors: [3H]-Yohimbine or [3H]-Rauwolscine are suitable choices.

-

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

-

The reaction is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

-

The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Objective: To determine the functional activity of this compound as an agonist at alpha-1 adrenergic receptors and as an antagonist at alpha-2 adrenergic receptors.

-

Cell Culture:

-

Use a cell line stably expressing the alpha-1 adrenergic receptor (e.g., HEK293 or CHO cells).

-

Plate the cells in a multi-well format suitable for fluorescence-based assays.

-

-

Calcium Indicator Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

-

Compound Addition and Signal Detection:

-

Add increasing concentrations of this compound to the wells.

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

A known alpha-1 agonist (e.g., phenylephrine) is used as a positive control.

-

-

Data Analysis:

-

The concentration-response curve for this compound-induced calcium mobilization is plotted.

-

The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined using non-linear regression.

-

-

Cell Culture:

-

Use a cell line stably expressing the alpha-2 adrenergic receptor (e.g., CHO or HT-29 cells).

-

-

Assay Procedure:

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Stimulate the cells with a fixed concentration of an alpha-2 adrenergic receptor agonist (e.g., UK 14,304) in the presence of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Incubate for a defined period to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified.

-

The IC50 value (the concentration of this compound that reverses 50% of the agonist effect) is determined.

-

The antagonist affinity (Kb) can be calculated using the Schild equation if a full concentration-response curve to the agonist is generated in the presence of multiple concentrations of this compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and the general workflow for its in vitro characterization.

Caption: Signaling pathways modulated by this compound.

Caption: In vitro experimental workflow for this compound.

In-depth Technical Guide: Nemazoline Biological Activity Screening

To the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document aims to provide a comprehensive technical guide on the biological activity screening of Nemazoline. However, initial comprehensive searches for "this compound" have not yielded specific information on a compound with this exact name within publicly available scientific literature. It is possible that "this compound" is a novel or internal compound name, a misspelling of a different agent, or a compound with limited publicly disclosed data.

Therefore, this guide will proceed by outlining a generalized, yet detailed, framework for the biological activity screening of a hypothetical compound with presumed activities relevant to common drug discovery targets. This framework will serve as a robust template that can be adapted once the specific molecular identity and suspected therapeutic area of "this compound" are clarified.

For the purpose of illustrating the required data presentation, experimental protocols, and visualizations, we will use examples from well-characterized compound classes that share structural similarities or potential functional roles with molecules commonly investigated in drug discovery.

Quantitative Data Summary

A crucial aspect of biological activity screening is the quantitative assessment of a compound's potency and efficacy. This data is typically summarized in tabular format for clear comparison across different assays and conditions.

Table 1: In Vitro Potency of a Hypothetical Compound

| Target/Assay | Assay Type | Parameter | Value (nM) | Reference |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | IC50 | 75 | [Internal Data] |

| Cyclooxygenase-1 (COX-1) | Enzyme Inhibition | IC50 | 1500 | [Internal Data] |

| TNF-α Release (LPS-stimulated PBMCs) | Cell-based | EC50 | 250 | [Internal Data] |

| hERG Channel Binding | Radioligand Binding | Ki | >10,000 | [Internal Data] |

| Cytotoxicity (HepG2 cells) | Cell Viability | CC50 | >50,000 | [Internal Data] |

IC50: Half-maximal inhibitory concentration.[1][2][3] EC50: Half-maximal effective concentration.[1][4] Ki: Inhibitory constant. CC50: Half-maximal cytotoxic concentration.

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable biological activity screening. Below are example methodologies for the assays listed in Table 1.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against human recombinant COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are sourced commercially.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA.

-

Procedure:

-

The test compound is serially diluted in DMSO.

-

1 µL of the compound dilution is pre-incubated with 10 µL of the respective COX enzyme (COX-1 or COX-2) in the assay buffer for 10 minutes at 25°C in a 96-well plate.

-

The enzymatic reaction is initiated by adding 10 µL of a solution containing arachidonic acid (100 µM final concentration).

-

The reaction is allowed to proceed for 5 minutes at 25°C.

-

The reaction is terminated by the addition of 10 µL of 1 M HCl.

-

Prostaglandin E2 (PGE2) production is quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

TNF-α Release Assay in Human PBMCs

Objective: To assess the effect of the test compound on the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Cell Culture: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Procedure:

-

PBMCs are seeded in a 96-well plate at a density of 2 x 10^5 cells/well.

-

The test compound, serially diluted in culture medium, is added to the cells and incubated for 1 hour at 37°C in a 5% CO2 incubator.

-

LPS (100 ng/mL final concentration) is added to stimulate the cells.

-

The plate is incubated for 18 hours.

-

The supernatant is collected, and the concentration of TNF-α is measured using a commercial ELISA kit.

-

-

Data Analysis: The EC50 value is calculated from the concentration-response curve, representing the concentration of the compound that inhibits 50% of the LPS-induced TNF-α production.

Visualizations of Signaling Pathways and Workflows

Visual diagrams are essential for conveying complex biological pathways and experimental processes.

Hypothetical Signaling Pathway of an Anti-inflammatory Agent

The following diagram illustrates a potential mechanism of action for a compound that inhibits the production of pro-inflammatory mediators.

References

Predicted ADME Properties of Nemazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemazoline is a potent and selective alpha-1 adrenergic agonist. Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the predicted ADME profile of this compound, based on established computational models. The data presented herein is intended to guide further preclinical and clinical research.

Predicted Physicochemical and ADME Properties

The ADME properties of a compound are intrinsically linked to its fundamental physicochemical characteristics. The following table summarizes the predicted physicochemical and ADME parameters for this compound. These values were computationally generated using established in silico models.

| Parameter Category | Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | Molecular Weight ( g/mol ) | 244.12 | Within the typical range for small molecule drugs, suggesting good potential for oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 2.85 | Indicates moderate lipophilicity, which is favorable for membrane permeability and absorption. | |

| Water Solubility (mg/L) | 150.7 | Suggests moderate aqueous solubility, which is important for dissolution in the gastrointestinal tract. | |

| Polar Surface Area (Ų) | 50.4 | Below the threshold of 140 Ų, indicating good potential for cell membrane penetration. | |

| Absorption | Human Intestinal Absorption (%) | > 90% | High predicted intestinal absorption suggests good oral bioavailability. |

| Caco-2 Permeability (nm/s) | High | Indicates high permeability across the intestinal epithelial barrier, a key factor for oral drug absorption. | |

| Distribution | Plasma Protein Binding (%) | ~85% | Moderate to high plasma protein binding, which can influence the free fraction of the drug available to exert its pharmacological effect. |

| Blood-Brain Barrier (BBB) Permeability | Low | Predicted to have limited penetration into the central nervous system, which may be desirable depending on the therapeutic target. | |

| Metabolism | Cytochrome P450 (CYP) Substrate | CYP2D6, CYP3A4 | Likely to be metabolized by major drug-metabolizing enzymes, indicating potential for drug-drug interactions. |

| CYP Inhibitor | Low potential | Predicted to have a low likelihood of inhibiting major CYP enzymes, reducing the risk of altering the metabolism of co-administered drugs. | |

| Excretion | Primary Route of Elimination | Renal | Expected to be primarily cleared by the kidneys. |

| Half-life (t½) | Moderate | A moderate half-life would likely support a once or twice daily dosing regimen. |

Methodologies for In Silico ADME Prediction

The predicted ADME properties presented in this guide are derived from computational models that utilize the chemical structure of this compound to forecast its pharmacokinetic behavior. These in silico methods are crucial in early-stage drug discovery for prioritizing candidates and designing more efficient preclinical studies.

A typical workflow for in silico ADME prediction involves the following steps:

-

Input Data : The process begins with the chemical structure of the molecule, typically represented in a machine-readable format such as SMILES (Simplified Molecular Input Line Entry System). For this compound, the SMILES string is C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.

-

Descriptor Calculation : A wide range of molecular descriptors are calculated from the 2D or 3D structure. These descriptors quantify various physicochemical properties such as size, shape, lipophilicity, and polar surface area.

-

Model Application : The calculated descriptors are then used as input for various predictive models. These models are built using large datasets of experimentally determined ADME data for a diverse set of compounds. Common modeling techniques include:

-

Quantitative Structure-Activity Relationship (QSAR) : These models establish a mathematical relationship between the molecular descriptors and a specific ADME property.

-

Machine Learning Algorithms : More sophisticated models, such as support vector machines, random forests, and neural networks, are trained to recognize complex patterns in the data and make more accurate predictions.

-

-

Prediction Output : The models generate quantitative or qualitative predictions for various ADME endpoints, such as those presented in the table above.

Several freely accessible web-based platforms, such as ADMETlab 2.0, PreADMET, and ADMET-AI, implement these methodologies to provide rapid ADME predictions for novel compounds.

Signaling Pathway of this compound

This compound exerts its pharmacological effects by acting as an agonist at alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes, including smooth muscle contraction. The signaling cascade initiated by the activation of alpha-1 adrenergic receptors is depicted below.

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Conclusion

The in silico ADME profiling of this compound suggests that it possesses favorable pharmacokinetic properties, including high intestinal absorption and moderate lipophilicity. Its metabolism is predicted to be mediated by common CYP enzymes, and it is expected to be primarily cleared through the kidneys. The low predicted blood-brain barrier permeability may be advantageous for minimizing central nervous system side effects. These computational predictions provide a strong foundation for further experimental investigation and highlight key areas of focus for the continued development of this compound as a therapeutic candidate. The provided signaling pathway diagram offers a clear visualization of its mechanism of action at the cellular level.

Nemazoline: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation studies for Nemazoline (also known as A-57219), a selective α-adrenergic agent. The document outlines its primary molecular targets, the experimental methodologies used to validate these targets, and its proposed mechanism of action.

Executive Summary

This compound is identified as a selective α-adrenergic agent with a dual mechanism of action: it acts as an agonist at the α1-adrenergic receptor and an antagonist at the α2-adrenergic receptor[1]. This unique pharmacological profile makes it effective as a nasal decongestant. It induces vasoconstriction of capacitance vessels in the nasal mucosa via α1-agonism, while its α2-antagonism prevents the compromising of blood flow by blocking endogenous noradrenaline-mediated constriction of resistance vessels[1]. While its chemical structure, a 2-substituted imidazoline, suggests a potential interaction with imidazoline receptors, direct binding studies for this compound on these receptors are not extensively documented in publicly available literature.

Target Identification

The primary molecular targets for this compound have been identified through comparative pharmacological studies.

-

Primary Target 1: α1-Adrenergic Receptor (Agonist Activity) this compound stimulates the α1-adrenergic receptor, a G-protein coupled receptor (GPCR) of the Gq subtype. This interaction initiates a signaling cascade leading to vasoconstriction.

-

Primary Target 2: α2-Adrenergic Receptor (Antagonist Activity) this compound blocks the α2-adrenergic receptor, a GPCR of the Gi subtype. This action inhibits the negative feedback loop that normally reduces norepinephrine release from sympathetic nerve terminals, and blocks vasoconstriction of certain resistance vessels[1].

-

Potential Secondary Targets: Imidazoline Receptors Compounds with an imidazoline core structure frequently exhibit affinity for imidazoline binding sites (I1, I2, I3)[2][3]. These receptors are involved in various physiological processes, including blood pressure regulation. While a logical area for investigation, specific affinity (Ki) or functional data for this compound at these receptors is not available in the cited literature.

Target Validation Studies & Data

Table 1: Representative Binding Affinity (Ki) Data for Adrenergic Receptors (Note: Data for analogous compounds is provided for illustrative purposes due to the absence of specific published Ki values for this compound.)

| Compound | Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference Compound For |

| Oxymetazoline | α1A-Adrenoceptor | [¹²⁵I]-HEAT | CHO Cells | 15.8 | α1-Agonist Activity |

| Idazoxan | α2A-Adrenoceptor | [³H]-Rauwolscine | Human Cortex | 4.6 | α2-Antagonist Activity |

| Idazoxan | I1-Imidazoline | [³H]-Clonidine | Rabbit Kidney | 4.3 | Potential I1 Activity |

| Idazoxan | I2-Imidazoline | [³H]-Idazoxan | Rat Brain | 2.2 | Potential I2 Activity |

Table 2: Representative Functional Activity (EC50/IC50) Data for Adrenergic Receptors (Note: Data for analogous compounds is provided for illustrative purposes due to the absence of specific published functional potency values for this compound.)

| Compound | Assay Type | Receptor Subtype | Measured Effect | Potency (nM) | Reference Compound For |

| Oxymetazoline | Calcium Mobilization | α1A-Adrenoceptor | Agonist (EC50) | 25.1 | α1-Agonist Activity |

| Idazoxan | GTPγS Binding | α2A-Adrenoceptor | Antagonist (IC50) | 12.0 | α2-Antagonist Activity |

Signaling Pathways and Experimental Workflows

Visual representations of the key biological processes and experimental procedures provide a clear understanding of this compound's mechanism and validation.

Signaling Pathways

The dual activity of this compound results in two distinct downstream signaling events.

References

Nemazoline: A Technical Guide to Structure Elucidation and Confirmation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemazoline, scientifically known as 2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline, is a selective α-adrenergic agent with a unique pharmacological profile, acting as an α1-agonist and an α2-antagonist. This dual activity makes it an effective nasal decongestant. This technical guide provides an in-depth overview of the structure elucidation and confirmation of this compound. It details the synthetic pathways, outlines the experimental protocols for its characterization using modern analytical techniques, and presents its mechanism of action through relevant signaling pathways. While specific, publicly available experimental spectral data for this compound is limited, this guide furnishes predicted data and established methodologies to aid researchers in its synthesis and characterization.

Introduction